![molecular formula C20H23N3O5S2 B2873562 6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 919755-51-4](/img/structure/B2873562.png)
6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a benzamido group, and a carboxamide group. These groups are attached to a tetrahydrothieno[2,3-c]pyridine core .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic core. Pyrimidines, which are similar to pyridines, are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring .Scientific Research Applications
Antimicrobial Activity
Synthesis efforts have led to the creation of derivatives showing promise in antimicrobial applications. The creation of pyridothienopyrimidine derivatives, for instance, has been explored for their potential in combating microbial infections. Studies highlight the antimicrobial activities of these compounds, underlining their significance in the development of new antimicrobial agents (Bakhite, Abdel-rahman, & Al-Taifi, 2004); (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer Activity
Further research into the applications of these compounds has included their potential use in cancer treatment. The synthesis of novel compounds and the investigation of their anticancer properties have been a significant area of research, revealing some compounds' abilities to disrupt cell cycles and induce apoptotic activities, suggesting a potential pathway for developing new anticancer therapies (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).
Anti-inflammatory Activity
Additionally, the modification and synthesis of 6-acetylpyridine derivatives have been investigated for their anti-inflammatory activities. This includes the exploration of their synthesis methods and the predictive analysis of their potential as anti-inflammatory agents, providing a basis for further in-depth biological activity studies (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-11(2)30(27,28)14-6-4-13(5-7-14)19(26)22-20-17(18(21)25)15-8-9-23(12(3)24)10-16(15)29-20/h4-7,11H,8-10H2,1-3H3,(H2,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGVFXYIXVHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

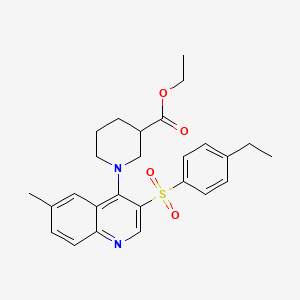
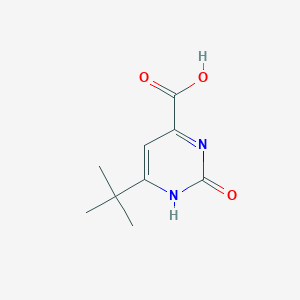
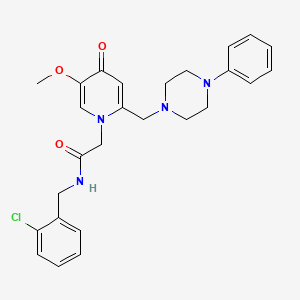
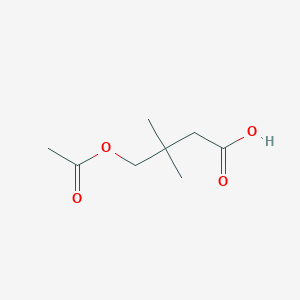
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
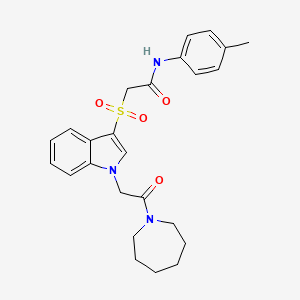
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2873487.png)
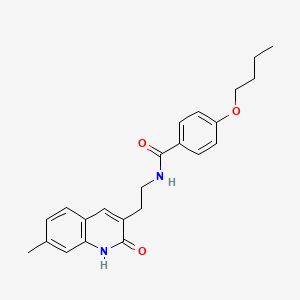
![3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2873493.png)
![N-1,3-benzodioxol-5-yl-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2873495.png)

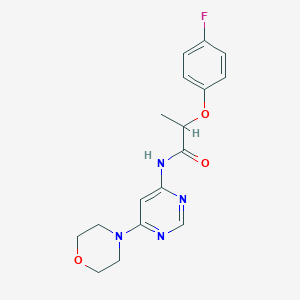
![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)
![4-(Aminomethyl)-N-cyclobutyl-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2873501.png)